1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(prop-2-ynylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-7-15-11-8-12(17)16(13(11)18)10-5-3-9(14)4-6-10/h1,3-6,11,15H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRHYZYBAVDFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174000 | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-(2-propyn-1-ylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-05-9 | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-(2-propyn-1-ylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-(2-propyn-1-ylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione, also known by its CAS number 1415719-05-9, is a compound that has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H11BrN2O2, with a molecular weight of 307.14 g/mol. The compound features a pyrrolidine ring with a bromophenyl group and a propynylamino substituent, which are critical for its biological activity.
Antibacterial Activity
Research indicates that pyrrolidine derivatives often exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to this compound demonstrate varying levels of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.025 mg/mL |
| This compound | S. aureus & E. coli | TBD (To Be Determined) |
Recent studies have suggested that halogen substituents, like bromine in this compound, may enhance antibacterial efficacy by affecting the compound's electronic properties and reactivity .
Antifungal Activity
In addition to antibacterial effects, the compound has potential antifungal properties. Similar pyrrolidine derivatives have been tested against various fungal strains with promising results. The specific antifungal activity of this compound requires further empirical testing.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| Compound C | Candida albicans | 0.015 |
| Compound D | Aspergillus niger | 0.030 |
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The presence of the bromine atom is hypothesized to influence the compound's lipophilicity and binding affinity to bacterial cell membranes.
Key Points in SAR:
- Bromine Substitution : Enhances antibacterial properties.
- Pyrrolidine Ring : Essential for maintaining structural integrity and biological interaction.
Case Studies
A recent study evaluated the antibacterial efficacy of several pyrrolidine derivatives against common pathogens. The study found that compounds with similar structures to this compound exhibited varying degrees of effectiveness against S. aureus and E. coli, suggesting that modifications to the pyrrolidine structure can lead to enhanced biological activity .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Halogen-Substituted Analogs
1-(4-Chlorophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione
- Structural Difference : Chlorine replaces bromine at the para position of the phenyl ring.
- Molecular Weight : 262.69 vs. 285.14 (calculated for the bromo analog).
- Physicochemical Properties : The C-Cl bond (shorter, stronger) vs. C-Br (longer, more polarizable) leads to differences in lipophilicity (Cl: lower logP; Br: higher logP) and stability. The bromo analog’s larger atomic radius may enhance halogen bonding, influencing crystal packing and solubility .
- Applications : The chloro derivative is a high-purity API intermediate (≥97% purity), suggesting similar synthetic utility for the bromo compound .
Thioether-Linked Derivatives
1-(4-Bromophenyl)-3-(dodecylthio)pyrrolidine-2,5-dione (Compound 2c, )
- Structural Difference: A dodecylthio group replaces the propynylamino substituent.
- Molecular Weight : 466.46 vs. 285.13.
- Physicochemical Properties : The thioether linkage increases hydrophobicity, while the long alkyl chain (dodecyl) enhances lipophilicity. Melting point (97–98°C) is higher than phenyl or methoxyphenyl analogs (78–104°C), likely due to bromine’s polarizability and halogen bonding .
Enzyme-Targeting Derivatives
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione ()
- Structural Difference: A 4-bromophenyloxy group replaces the propynylamino substituent.
- Biological Activity: Exhibits GABA-transaminase inhibition (IC50 = 100.5 mM), though less potent than vigabatrin (reference standard). The bromophenyloxy group may enhance target binding via π-π stacking, whereas the propynylamino group in the target compound could favor different interactions (e.g., hydrogen bonding) .
Antimicrobial Pyridine Derivatives
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione ()
- Structural Difference: A pyridinylamino group replaces the bromophenyl and propynylamino moieties.
- Biological Activity : Moderate antimicrobial activity (78–80% yield synthesis). The absence of halogen substituents likely reduces lipophilicity, impacting membrane penetration compared to the bromo analog .
Table 1: Substituent Effects on Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach involving:
- Formation of the pyrrolidine-2,5-dione core (succinimide structure),
- Introduction of the 4-bromophenyl substituent at the nitrogen (N-1 position),
- Subsequent substitution or coupling to attach the prop-2-yn-1-ylamino group at the 3-position.
This approach is consistent with the preparation of related N-aryl pyrrolidine-2,5-dione derivatives, such as 1-(4-bromophenyl)pyrrolidine-2,5-dione (N-(4-bromophenyl)succinimide), which serves as a key intermediate.
Detailed Synthetic Route
Synthesis of 1-(4-Bromophenyl)pyrrolidine-2,5-dione:
- Starting from succinic anhydride, the reaction with 4-bromoaniline under controlled conditions yields the corresponding N-(4-bromophenyl)succinimide.
- This step typically involves heating the mixture to promote ring closure, forming the pyrrolidine-2,5-dione ring with the 4-bromophenyl substituent at the nitrogen.
Introduction of the Prop-2-yn-1-ylamino Group:
- The 3-position on the pyrrolidine-2,5-dione ring is functionalized by nucleophilic substitution or amination.
- A propargyl amine (prop-2-yn-1-amine) is reacted with the 3-position, often via an intermediate halogenated or activated derivative at this position, to install the prop-2-yn-1-ylamino substituent.
- This step may require the use of coupling agents or catalysts to facilitate the amination while preserving the integrity of the bromophenyl substituent.
Purification and Characterization:
- The final product is purified by standard techniques such as recrystallization or chromatography.
- Characterization is performed using spectroscopic methods (NMR, IR, MS) to confirm the structure and purity.
Alternative and Advanced Synthetic Approaches
Diversity-Oriented Synthesis (DOS):
Recent advances in DOS strategies allow for the construction of structurally diverse pyrrolidine derivatives. These methods employ sequential build, couple, and pair phases to efficiently assemble complex heterocyclic scaffolds, including pyrrolidine-2,5-dione analogues with varied substituents.
Privileged Substructure-Based DOS (pDOS):
This approach emphasizes the systematic construction of sp^3-rich 3D polyheterocycles embedding privileged substructures like pyrrolidine-2,5-dione. The methodology enhances molecular diversity and potential biological activity, which may be adapted to synthesize compounds such as this compound.
Challenges in Synthesis
- The preparation of certain aminophenyl pyrrolidine-2,5-dione derivatives has been reported as challenging due to steric and electronic factors affecting substitution at the 3-position.
- Maintaining selectivity and yield during the introduction of the propargylamine substituent requires careful optimization of reaction conditions.
Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of N-(4-bromophenyl)succinimide | Succinic anhydride + 4-bromoaniline, heat | Pyrrolidine-2,5-dione core with 4-bromophenyl at N-1 |
| 2 | Amination at 3-position with propargylamine | Propargyl amine, coupling agent/catalyst | Installation of prop-2-yn-1-ylamino group at C-3 |
| 3 | Purification and characterization | Chromatography, recrystallization | Pure this compound |
Research Findings on Preparation
- Studies on related compounds indicate that the primary amine moiety is crucial for biological activity, highlighting the importance of the prop-2-yn-1-ylamino group in the target molecule.
- The bromophenyl substituent at the nitrogen enhances the compound's chemical stability and potential for further functionalization.
- Synthetic protocols must balance reactivity and selectivity to avoid side reactions, especially considering the alkyne functionality in the propargylamine group.
Q & A
Basic: What are the established synthetic routes for 1-(4-Bromophenyl)-3-(prop-2-yn-1-ylamino)pyrrolidine-2,5-dione?
Answer:
The synthesis typically involves cyclization of substituted phenyl precursors with pyrrolidine-2,5-dione derivatives. Key steps include:
- Cyclization : Reaction of 4-bromophenyl-substituted precursors with pyrrolidine-2,5-dione under acidic or basic conditions (e.g., using H₂SO₄ or NaOH) .
- Amino Group Introduction : Prop-2-yn-1-ylamine is introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Ullmann-type reactions) under inert atmospheres .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example, THF at 60°C improves propargylamine coupling efficiency .
Basic: How is the structural characterization of this compound performed?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.4–7.6 ppm (4-bromophenyl aromatic protons) and δ 2.8–3.2 ppm (pyrrolidine ring protons). Propargylamine protons appear as a triplet near δ 4.2 ppm .
- ¹³C NMR : Signals at δ 170–175 ppm (carbonyl carbons) and δ 120–130 ppm (aromatic carbons) .
- Elemental Analysis : Confirms C, H, N, and Br percentages (e.g., C: ~50%, Br: ~18%) .
- Melting Point : Determined via differential scanning calorimetry (DSC); expected range: 95–105°C .
Basic: What preliminary biological screening methods are used to assess its activity?
Answer:
- In Vitro Enzymatic Assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced: How can synthetic yields be optimized for scale-up?
Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance propargylamine coupling efficiency by 20–30% .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require lower temperatures (40–50°C) to avoid decomposition .
- Purification : Column chromatography with silica gel (hexane:EtOAc = 3:1) achieves >95% purity .
Advanced: How do structural modifications (e.g., bromophenyl vs. methoxyphenyl) affect biological activity?
Answer:
- Electron-Withdrawing Groups (e.g., Br) : Enhance GABA-T inhibition (IC₅₀: 100.5 µM for 4-bromophenyl vs. 160.4 µM for salicylaldehyde derivatives) by increasing electrophilicity .
- Propargylamine vs. Thioalkyl Chains : Propargylamine improves blood-brain barrier penetration, critical for CNS-targeted therapies .
| Substituent | IC₅₀ (GABA-T Inhibition) | LogP (Lipophilicity) |
|---|---|---|
| 4-Bromophenyl | 100.5 µM | 2.8 |
| 4-Methoxyphenyl | 160.4 µM | 1.9 |
| Propargylamine | N/A | 1.2 |
Advanced: How can assay interference (e.g., PAINS) be addressed during activity studies?
Answer:
- Redox Screening : Test for thiol-reactivity (common in pyrrolidine diones) using glutathione (GSH) scavenging assays .
- Counter-Screens : Validate hits in orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .
- Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., NOESY) verifies target engagement over aggregation .
Advanced: What computational methods predict hydrogen-bonding interactions critical for activity?
Answer:
- Molecular Dynamics (MD) Simulations : Analyze interactions with GABA-T active sites (e.g., Lys-329, Asp-218) .
- Graph Set Analysis : Classify hydrogen-bond patterns (e.g., Etter’s motifs) to prioritize derivatives with optimal bond angles/distances .
- Docking Studies : Software like AutoDock Vina predicts binding poses; propargylamine forms H-bonds with Asp-218 (ΔG: −8.2 kcal/mol) .
Advanced: How can data contradictions between computational predictions and experimental results be resolved?
Answer:
- Crystallographic Validation : Resolve discrepancies using X-ray structures (e.g., ’s cycloadducts show unexpected π-stacking) .
- Free Energy Perturbation (FEP) : Quantify solvation/entropic effects overlooked in docking .
- SAR Refinement : Synthesize analogs with incremental modifications (e.g., replacing Br with CF₃) to isolate contributing factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
